Cas no 2649063-33-0 (6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole)

6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole
- 2649063-33-0
- EN300-1995474
-
- Inchi: 1S/C11H9ClN2O/c1-14-6-8(5-13-7-15)10-3-2-9(12)4-11(10)14/h2-4,6H,5H2,1H3
- InChI Key: XZOYWRHZIUVFHE-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(CN=C=O)=CN(C)C=2C=1
Computed Properties
- Exact Mass: 220.0403406g/mol
- Monoisotopic Mass: 220.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 34.4Ų
6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1995474-0.1g |
6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole |
2649063-33-0 | 0.1g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1995474-0.5g |
6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole |
2649063-33-0 | 0.5g |
$1165.0 | 2023-09-16 | ||
Enamine | EN300-1995474-0.05g |
6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole |
2649063-33-0 | 0.05g |
$1020.0 | 2023-09-16 | ||
Enamine | EN300-1995474-2.5g |
6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole |
2649063-33-0 | 2.5g |
$2379.0 | 2023-09-16 | ||
Enamine | EN300-1995474-10.0g |
6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole |
2649063-33-0 | 10g |
$5221.0 | 2023-05-23 | ||
Enamine | EN300-1995474-10g |
6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole |
2649063-33-0 | 10g |
$5221.0 | 2023-09-16 | ||
Enamine | EN300-1995474-1g |
6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole |
2649063-33-0 | 1g |
$1214.0 | 2023-09-16 | ||
Enamine | EN300-1995474-1.0g |
6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole |
2649063-33-0 | 1g |
$1214.0 | 2023-05-23 | ||
Enamine | EN300-1995474-0.25g |
6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole |
2649063-33-0 | 0.25g |
$1117.0 | 2023-09-16 | ||
Enamine | EN300-1995474-5.0g |
6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole |
2649063-33-0 | 5g |
$3520.0 | 2023-05-23 |
6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole Related Literature
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
Additional information on 6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole
Introduction to 6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole (CAS No. 2649063-33-0)
6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number 2649063-33-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule, featuring a chlorinated indole core with an isocyanatomethyl substituent, presents a unique structural framework that has been explored for its potential biological activities. The compound’s molecular structure, characterized by a combination of electron-withdrawing and electron-donating groups, makes it a promising candidate for further investigation in drug discovery and development.
The indole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a chlorine atom at the 6-position and an isocyanatomethyl group at the 3-position introduces additional reactivity and functionalization possibilities, which can be exploited to design novel therapeutic agents. The methyl group at the 1-position further modifies the electronic properties of the molecule, influencing its interactions with biological targets.
In recent years, there has been a growing interest in indole derivatives as scaffolds for developing small-molecule drugs. The isocyanatomethyl moiety, in particular, has been studied for its ability to form covalent bonds with biological targets, such as proteins and nucleic acids, which can enhance drug potency and selectivity. This reactivity makes 6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole a valuable intermediate in the synthesis of bioconjugates and drug-like molecules.
One of the most compelling aspects of this compound is its potential application in modulating enzyme activity. Enzymes are critical targets in drug design due to their involvement in numerous physiological pathways. The structural features of 6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole suggest that it may interact with enzymes through both hydrophobic and hydrogen bonding interactions. This dual interaction mechanism could be leveraged to develop inhibitors or activators with high specificity.
Recent studies have highlighted the importance of indole derivatives in addressing neurological disorders. The indole ring system is structurally similar to serotonin and other neurotransmitters, making it a potential candidate for modulating neurotransmitter pathways. The chloro and isocyanatomethyl substituents may enhance binding affinity to specific neurotransmitter receptors or enzyme targets involved in conditions such as depression, anxiety, and neurodegenerative diseases.
The synthesis of 6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include chlorination of the indole ring, introduction of the isocyanatomethyl group via nucleophilic substitution or condensation reactions, and subsequent functionalization to achieve the desired molecular architecture. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve reaction efficiency and selectivity.
The pharmacological profile of 6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole has been preliminarily investigated using in vitro assays. These studies have revealed potential activities against various biological targets, including kinases, transcription factors, and metabolic enzymes. The compound’s ability to inhibit or activate these targets depends on its binding affinity and mode of interaction. Structure-activity relationship (SAR) studies are being conducted to refine the molecular structure for improved pharmacological efficacy.
In vivo studies are also underway to evaluate the safety and efficacy of 6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole in animal models. These studies aim to assess its pharmacokinetic properties, such as absorption, distribution, metabolism, excretion (ADME), as well as its therapeutic potential in relevant disease models. Preliminary results suggest that the compound exhibits favorable pharmacokinetic profiles and demonstrates promising therapeutic effects in preclinical models of neurological disorders.
The development of 6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole as a drug candidate is part of a broader effort to discover novel therapeutics with improved efficacy and reduced side effects. The compound’s unique structural features offer opportunities for designing next-generation drugs that target complex diseases more effectively. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical applications.
Future research directions include exploring novel synthetic routes to optimize the production of 6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole, as well as investigating its mechanisms of action at a molecular level. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, can provide insights into how the compound interacts with biological targets. These insights will guide the design of derivative compounds with enhanced therapeutic properties.
The potential applications of 6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool in chemical biology research, where it can be used to probe enzyme function and develop new biochemical assays. Additionally, the compound’s ability to form covalent bonds with biological targets opens up possibilities for applications in diagnostic imaging and therapeutic agents designed for targeted delivery.
In conclusion,6-chloro-3-(isocyanatomethyl)-1-methyl-1H-indole (CAS No. 2649063-33-0) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research efforts aim to fully elucidate its pharmacological properties and explore its applications in drug discovery and chemical biology.
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